molecular formula C10H16N2O4 B13803067 5-Ethyl-5-(propoxymethyl)barbituric acid CAS No. 67050-96-8

5-Ethyl-5-(propoxymethyl)barbituric acid

Cat. No.: B13803067
CAS No.: 67050-96-8
M. Wt: 228.24 g/mol
InChI Key: KHOJYDGIAOWDKO-UHFFFAOYSA-N
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Description

5-Ethyl-5-(propoxymethyl)barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound has the molecular formula C10H16N2O4 and a molecular weight of 228.24 g/mol . Barbituric acid derivatives have been widely studied for their pharmacological effects, particularly in the central nervous system.

Preparation Methods

The synthesis of 5-Ethyl-5-(propoxymethyl)barbituric acid typically involves the reaction of diethyl ethylmalonate with urea under basic conditions. The process can be summarized as follows:

Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

5-Ethyl-5-(propoxymethyl)barbituric acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Ethyl-5-(propoxymethyl)barbituric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(propoxymethyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to increased synaptic inhibition and a sedative effect. This action is similar to other barbiturates, which modulate chloride ion channels and inhibit glutamate-induced depolarizations .

Comparison with Similar Compounds

5-Ethyl-5-(propoxymethyl)barbituric acid can be compared with other barbituric acid derivatives such as:

The uniqueness of this compound lies in its specific propoxymethyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates .

Properties

CAS No.

67050-96-8

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

5-ethyl-5-(propoxymethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C10H16N2O4/c1-3-5-16-6-10(4-2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15)

InChI Key

KHOJYDGIAOWDKO-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1(C(=O)NC(=O)NC1=O)CC

Origin of Product

United States

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